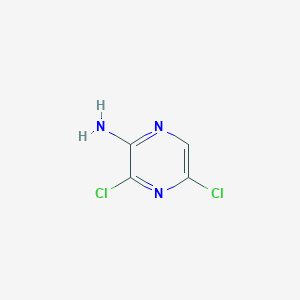

2-Amino-3,5-dichloropyrazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dichloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRVETKYGCRGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468972 | |

| Record name | 2-AMINO-3,5-DICHLOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-42-7 | |

| Record name | 2-AMINO-3,5-DICHLOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Pyrazines in Chemical Research

Halogenated pyrazines are heterocyclic compounds that feature one or more halogen atoms attached to the pyrazine (B50134) ring. This structural feature imparts unique chemical properties that make them highly valuable in various areas of chemical research. The presence of halogens, which are electron-withdrawing, influences the electronic nature of the pyrazine ring, and the carbon-halogen bond provides a reactive site for a multitude of chemical transformations. nih.govnih.gov

The significance of halogenated pyrazines is particularly evident in the following areas:

Medicinal Chemistry : These compounds are crucial intermediates in the synthesis of pharmaceuticals. cymitquimica.commdpi.com Their scaffold is found in numerous biologically active molecules, including those with antibacterial properties. cymitquimica.com For instance, derivatives of halogenated pyrazines have been investigated as potent inhibitors of protein kinases, enzymes that play a critical role in the progression of diseases like cancer. chemicalbook.com The pyrazine nucleus is a component of several essential medicines, highlighting its therapeutic importance. mdpi.com

Materials Science : Halogenated pyrazines serve as precursors for the synthesis of advanced materials. They are used in the creation of π-conjugated pyrazine oligomers, which are of great interest for their potential applications in manufacturing electronic devices. rsc.org Additionally, they are employed in the synthesis of tetrapyrazinoporphyrazine-based photosensitizers. rsc.org

Organic Synthesis : In synthetic organic chemistry, halogenated pyrazines are valued as versatile intermediates. The halogen atoms can be readily substituted or participate in cross-coupling reactions, allowing for the construction of more complex molecular architectures. rsc.org Reactions such as the Suzuki and Sonogashira couplings have been successfully applied to halogenated pyrazines, enabling the formation of new carbon-carbon bonds. rsc.org This reactivity makes them key components in the total synthesis of complex natural products and other target molecules.

Overview of 2 Amino 3,5 Dichloropyrazine As a Building Block

Direct Halogenation Approaches for this compound Synthesis

The direct halogenation of 2-aminopyrazine (B29847) represents a primary route to obtaining this compound. This electrophilic substitution reaction is influenced by the choice of halogenating agent and the solvent system, which in turn affect the yield and purity of the final product.

Halogenating Agent and Solvent Considerations

The selection of an appropriate halogenating agent and solvent is critical for the successful synthesis of this compound. N-Chlorosuccinimide (NCS) is a commonly employed chlorinating agent for this transformation. The solvent system plays a crucial role in modulating the reactivity of the reagents and influencing the reaction pathway.

A detailed study on the halogenation of 2-aminopyrazine highlighted the effectiveness of different N-halosuccinimides (NBS, NCS, and NIS) and solvent systems. d-nb.info For chlorination, acetonitrile (B52724) has been identified as a suitable solvent, leading to good yields. d-nb.infothieme.de The use of a mixture of dimethylformamide (DMF) and methanol (B129727) has also been reported to be effective. The polarity of the solvent can significantly impact the reaction; polar aprotic solvents like DMSO and DMF are known to stabilize intermediates in nucleophilic substitution reactions.

The choice of halogenating agent directly impacts the outcome. For instance, while NCS is used for chlorination, N-Bromosuccinimide (NBS) is used for bromination, and N-Iodosuccinimide (NIS) for iodination, with varying degrees of success. d-nb.info Research has shown that bromination can be achieved with high yields using NBS in acetonitrile, especially with microwave assistance. d-nb.infothieme.dethieme-connect.com

| Halogenating Agent | Solvent | Product | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetonitrile | This compound | d-nb.info |

| N-Bromosuccinimide (NBS) | Acetonitrile | 2-Amino-3,5-dibromopyrazine | d-nb.infothieme.de |

| N-Iodosuccinimide (NIS) | Acetonitrile | Iodinated 2-aminopyrazine (poor yields) | d-nb.info |

| N-Chlorosuccinimide (NCS) | Dimethylformamide (DMF)/Methanol | This compound | |

| Bromine | Glacial Acetic Acid | 2-Amino-3,5-dibromopyrazine | juniperpublishers.com |

Optimization Strategies for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the stoichiometry of the reactants, reaction temperature, and reaction time.

One reported method for the dichlorination of 2-aminopyrazine involves using 2.2 equivalents of NCS. d-nb.info This stoichiometry is crucial for achieving the desired dichlorinated product while minimizing the formation of mono-chlorinated or tri-chlorinated byproducts. d-nb.info Temperature control is also vital; for instance, a reaction using NCS in a DMF/methanol solvent system was conducted at 45°C.

Microwave-assisted synthesis has emerged as a powerful tool for improving reaction efficiency. d-nb.infothieme.dethieme-connect.com For the bromination of 2-aminopyrazine, microwave irradiation in acetonitrile has been shown to be essential for obtaining high yields in short reaction times. d-nb.infothieme.de This technique can likely be applied to the chlorination process to enhance its efficiency.

Purification of the crude product is typically achieved through column chromatography on silica (B1680970) gel. thieme-connect.com The choice of eluent is critical for separating the desired product from unreacted starting materials and byproducts.

Derivatization Strategies for this compound

This compound serves as a versatile scaffold for the synthesis of more complex molecules through various derivatization strategies. These include N-substitution of the amino group, nucleophilic aromatic substitution on the pyrazine ring, and tandem reactions.

N-Substitution Reactions of this compound

The amino group of this compound can undergo a variety of N-substitution reactions, allowing for the introduction of diverse functional groups. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which is particularly important in the development of new pharmaceutical agents.

While specific examples of N-substitution directly on this compound are not detailed in the provided search results, the general reactivity of the amino group on a pyrazine ring is well-established. Such reactions would typically involve acylation, alkylation, or sulfonylation under appropriate basic conditions to deprotonate the amino group and facilitate its reaction with an electrophile. The electron-withdrawing nature of the two chlorine atoms on the pyrazine ring would decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to unsubstituted 2-aminopyrazine.

Functionalization through Nucleophilic Aromatic Substitution on the Pyrazine Ring

The chlorine atoms on the pyrazine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to displace one or both chlorine atoms.

The regioselectivity of the SNAr reaction on unsymmetrical 3,5-dichloropyrazines is influenced by the nature of the substituent at the 2-position. researchgate.net For this compound, the amino group is an electron-donating group (EDG). researchgate.net According to a study on the regioselectivity of SNAr reactions, an EDG at the 2-position of a 3,5-dichloropyrazine directs nucleophilic attack preferentially to the 3-position. researchgate.net This regioselectivity can be rationalized by considering the electronic effects of the amino group on the pyrazine ring.

| Substituent at 2-Position | Directing Effect | Preferential Position of Nucleophilic Attack | Reference |

|---|---|---|---|

| Electron-Donating Group (e.g., -NH2) | Ortho-directing | 3-position | researchgate.net |

| Electron-Withdrawing Group | Para-directing | 5-position | researchgate.net |

Tandem Reaction Approaches for Pyrazine Derivatives

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for the synthesis of complex pyrazine derivatives from this compound. These approaches are valuable for building molecular complexity in a streamlined fashion.

One example of a tandem reaction involving a related pyrazine derivative is the synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazines from o-aminohalopyrazines and isothiocyanates. researchgate.net This reaction proceeds through a sequence of nucleophilic attack of the amino group on the isothiocyanate, followed by an intramolecular cyclization to form the thiazole (B1198619) ring. researchgate.net While this specific example does not start with this compound, it illustrates a plausible tandem reaction pathway that could be adapted.

Another relevant tandem approach is the synthesis of dipyrrolopyrazines from di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate via a tandem-Sonogashira coupling followed by direct cyclization of the resulting bisalkynes. Although this involves a different starting material, it highlights the potential for tandem cross-coupling and cyclization reactions on dichloropyrazine scaffolds.

Advanced Spectroscopic and Structural Elucidation of Pyrazine Derivatives

Vibrational Spectroscopy Applications in Pyrazine (B50134) Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural analysis of pyrazine derivatives. These methods provide detailed information about the vibrational modes of functional groups and the molecular skeleton. For 2-Amino-3,5-dichloropyrazine, the spectra are characterized by distinct bands corresponding to the vibrations of the amino group (–NH₂), the pyrazine ring, and the carbon-chlorine bonds.

The N–H stretching vibrations of the primary amino group are typically observed as strong bands in the high-frequency region of the FT-IR spectrum. Aromatic C–H stretching vibrations appear at slightly lower wavenumbers. nanoient.org The pyrazine ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations. The positions of these bands are sensitive to the nature and position of substituents on the ring. The C–Cl stretching vibrations are found in the lower frequency region of the spectrum.

Comparative analysis with related compounds, such as 3-amino-2-pyrazine carboxylic acid and various chloropyridines, aids in the precise assignment of these vibrational modes. nanoient.org Density Functional Theory (DFT) calculations are often employed alongside experimental work to theoretically predict vibrational frequencies, which, when scaled, show good agreement with observed spectra. nanoient.org

Table 1: Characteristic Vibrational Frequencies for this compound Note: These are typical ranges based on analyses of structurally similar compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| N–H Asymmetric & Symmetric Stretching | 3300–3500 | FT-IR |

| Aromatic C–H Stretching | 3000–3100 | FT-IR, FT-Raman |

| C=N, C=C Ring Stretching | 1400–1650 | FT-IR, FT-Raman |

| N–H In-plane Bending | 1550-1650 | FT-IR |

| C–N Stretching | 1300–1400 | FT-IR |

| C–Cl Stretching | 600–800 | FT-IR, FT-Raman |

Electronic Spectroscopy for Pyrazine Conjugation Effects (UV-Visible)

UV-Visible spectroscopy is instrumental in probing the electronic structure of conjugated systems like this compound. The technique measures the electronic transitions from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. The pyrazine ring is a chromophore that exhibits characteristic π→π and n→π* transitions. libretexts.org

The extent of conjugation in a molecule directly influences the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org As conjugation increases, this energy gap narrows, resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.orgutoronto.ca

Substituents on the pyrazine ring significantly modulate the absorption spectrum. The amino group (–NH₂) acts as an auxochrome, a group with non-bonding electrons that can interact with the π-system of the ring. This interaction increases the extent of conjugation, typically causing a bathochromic shift and an increase in molar absorptivity (a hyperchromic effect). Conversely, the electronegative chlorine atoms can also influence the electronic transitions. The interplay of these substituent effects determines the final absorption maxima (λmax) of the compound. utoronto.ca

Table 2: Electronic Transitions and Substituent Effects

| Transition Type | Chromophore | Typical Wavelength Range | Effect of Amino Group |

| π → π | Conjugated Ring System | 200–400 nm | Bathochromic Shift |

| n → π | Heteroaromatic Ring (N atoms) | 300–500 nm | Shift can be complex |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable technique for the definitive structural elucidation of organic molecules like this compound.

In the ¹H NMR spectrum, the single proton attached to the pyrazine ring at position 6 would give rise to a distinct signal, expected to be a singlet due to the absence of adjacent protons. The chemical shift of this proton is influenced by the electron-withdrawing effects of the nitrogen atoms and chlorine substituents. The protons of the amino group (–NH₂) would also produce a signal, which can sometimes be broad and its chemical shift can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. For the symmetric this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the molecule (C-2, C-3, C-5, and C-6). The chemical shifts of these carbons are highly dependent on their local electronic environment. Carbons bonded to the electronegative nitrogen and chlorine atoms (C-2, C-3, C-5) would be deshielded and appear at a lower field (higher ppm) compared to the carbon atom bonded only to hydrogen (C-6).

Table 3: Predicted NMR Chemical Shifts for this compound Note: Values are estimations based on general principles and data from related structures.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H-6 | ~8.0 | Singlet |

| ¹H | -NH₂ | Variable | Broad Singlet |

| ¹³C | C-2 (C-NH₂) | ~150-160 | Singlet |

| ¹³C | C-3 (C-Cl) | ~130-140 | Singlet |

| ¹³C | C-5 (C-Cl) | ~130-140 | Singlet |

| ¹³C | C-6 (C-H) | ~125-135 | Singlet |

X-ray Diffraction Studies on Pyrazine-Containing Molecular Architectures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. For this compound, a crystal structure analysis would reveal the planarity of the pyrazine ring and the precise spatial arrangement of the amino and chloro substituents.

Studies on analogous compounds, such as other dichloropyrazine or aminopyridine derivatives, show that the pyrazine ring generally maintains a planar geometry. iucr.org The analysis would also detail the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds involving the amino group and a nitrogen atom of an adjacent pyrazine ring, as well as potential halogen bonding involving the chlorine atoms. iucr.org

Table 4: Expected Bond Parameters from X-ray Diffraction Note: Ranges are based on data from structurally similar heterocyclic compounds.

| Bond | Expected Bond Length (Å) |

| C–N (ring) | 1.32–1.35 |

| C–C (ring) | 1.38–1.42 |

| C–NH₂ | 1.35–1.38 |

| C–Cl | 1.71–1.74 |

Pyrazine derivatives, including this compound, are effective ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can act as Lewis bases and donate electron pairs to metal ions. elsevierpure.com The study of metal complexes incorporating these ligands is crucial for the development of new materials with interesting magnetic, optical, or catalytic properties. nsf.gov

Research has shown that this compound can act as a ligand to form coordination polymers with metal salts, such as copper(I) bromide. mdpi.com In such structures, the pyrazine molecule can bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. Single-crystal X-ray diffraction is essential for characterizing these complex architectures. mdpi.commdpi.com

Table 5: Structural Features of a Metal Complex with this compound Ligand Based on a reported Cu(I)Br coordination polymer. mdpi.com

| Feature | Description |

| Complex Type | Coordination Polymer |

| Metal Center | Copper(I) |

| Ligand | This compound |

| Key Interactions | N–H∙∙∙Br–Cu Hydrogen Bonds |

| Supramolecular Structure | Polymeric chains linked into sheets via hydrogen bonding |

Computational Chemistry and Theoretical Investigations of Pyrazine Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties of Pyrazine (B50134) Derivatives

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govsemanticscholar.org For pyrazine derivatives, DFT methods, such as B3LYP, are employed to calculate optimized molecular geometries, electronic properties, and vibrational frequencies. semanticscholar.orgsemanticscholar.org These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org

For pyrazine derivatives, the distribution and energies of these frontier orbitals are heavily influenced by the nature and position of substituents on the pyrazine ring. rsc.org Electron-donating groups, like the amino group in 2-Amino-3,5-dichloropyrazine, tend to raise the HOMO energy level, enhancing the molecule's nucleophilicity. Conversely, electron-withdrawing groups, such as chlorine atoms, typically lower the LUMO energy, making the molecule more electrophilic. rsc.org DFT calculations for various pyrazine derivatives show that substitutions significantly modulate the HOMO-LUMO gap, which in turn correlates with their biological activities. semanticscholar.org For instance, studies on dicyanopyrazine derivatives have shown that the LUMO is often localized on the pyrazine core, while the HOMO is centered on donor groups attached to the ring. researchgate.net

| Compound Series | Most Reactive Compound | HOMO-LUMO Gap (eV) | Reference |

| 2-alkyl pyrazines | 2-ethyl pyrazine | 5.328 | semanticscholar.org |

| 2,3-dihalo pyrazines | 2,3-dibromopyrazine | 5.244 | semanticscholar.org |

This table presents data on the HOMO-LUMO energy gap for representative pyrazine derivatives, indicating their relative reactivity.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. youtube.comresearchgate.net It examines charge transfer, orbital interactions, and hybridization by transforming the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structure concepts (i.e., bonds and lone pairs). semanticscholar.orgresearchgate.net

In the context of substituted pyrazines, NBO analysis helps to quantify the delocalization of electron density and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. semanticscholar.org For a molecule like this compound, NBO calculations can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen of the amino group or the chlorine atoms into the antibonding orbitals (π*) of the pyrazine ring. These interactions are crucial for understanding the molecule's stability and the electronic effects of its substituents. researchgate.net The analysis provides insights into natural atomic charges and the specific nature of orbital interactions, which are valuable for interpreting molecular reactivity and intermolecular interactions. chemrxiv.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. wolframcloud.com It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in biological systems. deeporigin.comchemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. wolframcloud.comnih.gov

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the amino group due to their lone pairs of electrons. These regions are potential sites for hydrogen bonding. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group. This detailed mapping of electrostatic potential is critical for understanding non-covalent interactions, which play a key role in drug-receptor binding and molecular recognition processes. deeporigin.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of Pyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. ijournalse.orgresearchgate.net These models are instrumental in drug discovery and materials science for predicting the activity of new compounds and optimizing lead structures. researchgate.net

Pyrazine derivatives are known to exhibit a wide range of biological activities. QSAR models have been successfully developed to predict and understand the structural requirements for these activities.

Antiproliferative Activity: Numerous pyrazine derivatives have been investigated for their potential as anticancer agents. nih.govmdpi.comtandfonline.com QSAR studies on these compounds aim to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with their ability to inhibit the proliferation of cancer cell lines. semanticscholar.orgacs.org For example, a study on pyrazine derivatives as antiproliferative agents against the BGC823 cell line identified descriptors related to molecular shape and electronic properties as being crucial for activity. semanticscholar.org

Antitubercular Activity: Pyrazinamide is a first-line drug for tuberculosis treatment, which has spurred extensive research into other pyrazine derivatives for antitubercular activity. researchgate.netrsc.org QSAR models for antitubercular pyrazines help in designing new analogues with improved potency. researchgate.netnih.gov These models often highlight the importance of specific electronic and topological features for effective inhibition of Mycobacterium tuberculosis. researchgate.netwjbphs.com

Herbicidal Activity: Certain pyrazine derivatives have been explored for their potential use as herbicides. openresearchlibrary.org QSAR studies in this area focus on correlating structural features with the ability to inhibit plant growth. For instance, studies on related heterocyclic compounds like 1,2,4-triazolo[4,3-a]pyridine derivatives have used 3D-QSAR to build models that guide the synthesis of more potent herbicides. nih.govresearchgate.net Similar approaches can be applied to pyrazine-based herbicides to optimize their activity and selectivity. mdpi.com

The development of robust QSAR/QSPR models relies on various statistical methods to correlate molecular descriptors with the observed activity or property.

Multiple Linear Regression (MLR): MLR is a common statistical technique used to model the linear relationship between a dependent variable (biological activity) and several independent variables (molecular descriptors). ijournalse.orgnih.gov It has been widely applied in QSAR studies of pyrazine derivatives to create predictive equations. semanticscholar.orgijournalse.orgresearchgate.net

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, non-linear relationships between descriptors and activity. researchgate.net In several QSAR studies on pyrazine derivatives, ANN models have demonstrated superior predictive power compared to linear methods like MLR. semanticscholar.orgnih.gov For example, an ANN model with a 9-4-1 architecture was found to be more significant than the corresponding MLR model for predicting the antiproliferative activity of pyrazine derivatives. semanticscholar.org

Principal Component Analysis (PCA): PCA is a statistical procedure used to reduce the dimensionality of a dataset while retaining most of the original variance. In QSAR, PCA is often used as a preliminary step to identify the most important descriptors and to visualize trends or clusters within a series of compounds. mdpi.com

Partial Least Squares (PLS): PLS is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It combines features of PCA and multiple regression. researchgate.net PLS has been effectively used in 3D-QSPR studies of pyrazine derivatives to develop predictive models for properties such as odor thresholds. researchgate.net

| Statistical Method | Application in Pyrazine Studies | Key Findings | Reference(s) |

| Multiple Linear Regression (MLR) | Predicting antiproliferative and antitubercular activity, and odor thresholds. | Established linear correlations between molecular descriptors and biological activities. | semanticscholar.orgijournalse.orgresearchgate.net |

| Artificial Neural Network (ANN) | Modeling non-linear structure-activity relationships for antiproliferative agents. | Often provides higher predictive accuracy than linear models like MLR. | semanticscholar.orgnih.gov |

| Principal Component Analysis (PCA) | Initial data exploration and trend detection for cytotoxic hederagenin-pyrazine derivatives. | Helps in identifying outliers and understanding data structure before building regression models. | mdpi.com |

| Partial Least Squares (PLS) | 3D-QSPR modeling of odor thresholds for pyrazine derivatives. | Effective for handling large datasets with correlated descriptors in 3D-QSAR/QSPR. | researchgate.net |

This table summarizes the application of various statistical modeling approaches in the study of pyrazine derivatives.

Three-Dimensional QSAR (3D-QSAR) and Pharmacophore Modeling

3D-QSAR and pharmacophore modeling are powerful computational techniques used to establish a correlation between the three-dimensional properties of molecules and their biological activity. These models help identify the key structural features required for a compound to interact effectively with a biological target.

For pyrazine-based systems, these studies have been instrumental in designing potent inhibitors for various protein kinases. In a notable study on 3-(pyrazin-2-yl)-1H-indazole derivatives as inhibitors of PIM-1 kinase (PIM-1K), a serine/threonine kinase implicated in cancer, researchers developed a statistically significant 3D-QSAR model. japsonline.com The best-generated pharmacophore hypothesis, ADRRR.2, consisted of one hydrogen bond acceptor (A), one hydrogen bond donor (D), and three aromatic rings (R). japsonline.combibliomed.org This model achieved a high correlation coefficient (r² = 0.922) and cross-validated correlation coefficient (q² = 0.8629), indicating strong predictive power. japsonline.combibliomed.org

Contour map analysis from such QSAR models reveals crucial structural insights. For instance, studies on 8-Amino-imidazo[1,5a]pyrazine derivatives targeting Bruton's tyrosine kinase (BTK) highlighted that steric and hydrophobic interactions are major contributors to the compounds' activity. scienceopen.com Similarly, for imidazo[1,2-a]pyrazine (B1224502) inhibitors of PI3Kα, 3D-QSAR models combined with docking analysis helped in the design of new, more potent congeners by mapping out regions where specific chemical features would enhance or diminish activity. nih.gov These models consistently underscore the importance of hydrogen bond acceptors, donors, hydrophobic groups, and aromatic rings for potent kinase inhibition. nih.gov

Table 1: 3D-QSAR and Pharmacophore Model Statistics for Pyrazine Derivatives

| Study Focus | Target Kinase | Best Pharmacophore Hypothesis | r² | q² | Key Findings |

| 3-(pyrazin-2-yl)-1H-indazole derivatives | PIM-1K | ADRRR.2 | 0.922 | 0.8629 | Identified one H-bond acceptor, one H-bond donor, and three aromatic rings as crucial for activity. japsonline.combibliomed.org |

| 8-Amino-imidazo[1,5a]pyrazine derivatives | BTK | Not Specified | 0.93 (Gaussian) | 0.67 (Gaussian) | Steric and hydrophobic interactions were identified as significant for enhancing biological activity. scienceopen.comjapsonline.com |

| Imidazo[1,2-a]pyrazine inhibitors | PI3Kα | Not Specified | 0.917 | 0.650 (Test Set) | Combined 3D-QSAR and docking was used to successfully design new congeners with potentially higher activity. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions of Pyrazine Derivatives

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time.

These techniques are widely applied to pyrazine derivatives to understand their binding modes within the ATP-binding pockets of kinases. nih.gov Docking studies can accurately predict the binding conformation, as demonstrated in studies where docked poses showed minimal root mean square deviation (RMSD) from crystallographic structures. nih.gov MD simulations further validate these findings by confirming the stability of the predicted binding modes and the reliability of the active conformations over periods ranging from picoseconds to nanoseconds. nih.govmdpi.com This dual approach is critical for designing potent and selective kinase inhibitors. nih.govnih.gov

Binding Mechanism Elucidation with Protein Targets (e.g., Kinases)

Molecular docking studies have successfully elucidated the binding mechanisms of numerous pyrazine derivatives with various protein kinases. The heteroaromatic pyrazine ring plays a crucial role, with its nitrogen atoms frequently acting as hydrogen bond acceptors, forming key interactions within the hinge region of the kinase ATP-binding site. pharmablock.comnih.gov

Detailed research findings include:

PIM-1 Kinase: Docking of 3-(pyrazin-2-yl)-1H-indazole derivatives revealed significant hydrogen bond interactions with key residues such as Glu171, Glu121, and Lys67 in the PIM-1K catalytic pocket. japsonline.combibliomed.org

Nek2 Kinase: Aminopyrazine inhibitors were found to bind to an unusual, inactive conformation of the mitotic kinase Nek2. The aminopyrazine core forms two hydrogen bonds with the hinge region, while other parts of the inhibitor engage in hydrophobic contacts with residues like Ile14 and the gatekeeper Met86. acs.org

Spleen Tyrosine Kinase (Syk): An aminopyrazine motif in a Syk inhibitor was shown to form crucial hydrogen bonds with Glu449 and Ala451 in the hinge region. pharmablock.com Other pyrazine-based Syk inhibitors form similar interactions with the backbone of Ala451 and can interact with Asp512. nih.gov

c-Met/VEGFR-2 Kinases: Molecular dynamics simulations indicated that certain pyrazine derivatives could bind stably to both c-Met and VEGFR-2 proteins, similar to the established inhibitor foretinib. researchgate.net

These studies highlight a common binding pattern for pyrazine-based kinase inhibitors, which typically involves hydrogen bonding with the kinase hinge region, supplemented by hydrophobic and van der Waals interactions within the ATP pocket. nih.govnih.gov The presence of chlorine atoms, as in this compound, also introduces the possibility of halogen bond formation, which can further stabilize the ligand-receptor complex. nih.gov

Table 2: Key Ligand-Receptor Interactions for Pyrazine Derivatives with Kinase Targets

| Pyrazine Derivative Class | Target Kinase | Key Interacting Residues | Type of Interaction |

| 3-(pyrazin-2-yl)-1H-indazole | PIM-1K | Glu121, Glu171, Asp186, Asp131 | Hydrogen Bond japsonline.com |

| Aminopyrazine | Nek2 | Hinge Region (unspecified), Tyr70, Lys37, Asp159 | Hydrogen Bond, Hydrophobic Contacts acs.org |

| 1H-indazole- or amine-substituted pyrazine | Syk | Ala451, Asp512 | Hydrogen Bond nih.gov |

| Imidazo[1,5-a]pyrazine | JAKs | Not specified | Docking into kinase active site nih.gov |

Virtual Screening for Novel Active Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using either ligand-based methods, such as pharmacophore models, or structure-based methods, like molecular docking.

Pharmacophore-based virtual screening has proven effective for discovering novel pyrazine-based inhibitors. For example, the ADRRR.2 pharmacophore model derived from PIM-1K inhibitors was used as a 3D query to screen the ZINC database. japsonline.combibliomed.org This process led to the identification of four top-ranked compounds (ZINC05885218, ZINC05888770, ZINC08652441, and ZINC73096248) as potential novel PIM-1K inhibitors. japsonline.combibliomed.org

Structure-based virtual screening, which involves docking large compound libraries into the target's binding site, is also a common approach. This method has been applied to identify potential inhibitors for targets like Janus Kinase 3 (JAK3) by screening newly designed pyrazolopyrimidine derivatives. nih.gov These screening efforts, followed by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, help prioritize candidates for synthesis and biological testing, accelerating the discovery of new therapeutic agents. nih.gov

Reactivity and Mechanistic Investigations of 2 Amino 3,5 Dichloropyrazine

Nucleophilic Substitution Reactions of Halogen Atoms on the Pyrazine (B50134) Ring

The 2-Amino-3,5-dichloropyrazine molecule features two chlorine atoms attached to the electron-deficient pyrazine ring, making them susceptible to nucleophilic aromatic substitution (SNAr). A critical aspect of these reactions is regioselectivity—that is, which of the two chlorine atoms is preferentially replaced by a nucleophile.

Research into the SNAr reactions of 2-substituted 3,5-dichloropyrazines has revealed a clear pattern of regioselectivity. The outcome of the reaction is directed by the electronic nature of the substituent at the 2-position. When the substituent is an electron-donating group (EDG), such as the amino group in this compound, nucleophilic attack is directed preferentially to the 3-position. Conversely, if an electron-withdrawing group (EWG) were at the 2-position, the nucleophilic attack would favor the 5-position. chemrxiv.org

This observed regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate, a key transient species in the SNAr mechanism. The electron-donating amino group increases the electron density of the pyrazine ring, particularly at the ortho and para positions relative to it. In the case of this compound, the amino group at C2 directs the incoming nucleophile to the C3 position.

A variety of nucleophiles can be employed in these substitution reactions, leading to a diverse range of functionalized pyrazine derivatives. The general reaction scheme for the nucleophilic substitution on this compound is presented below:

| Reactant | Nucleophile (Nu) | Major Product |

| This compound | R-NH2 (Amine) | 2-Amino-3-(alkyl/arylamino)-5-chloropyrazine |

| This compound | R-OH (Alcohol) | 2-Amino-3-(alkoxy/aryloxy)-5-chloropyrazine |

| This compound | R-SH (Thiol) | 2-Amino-3-(alkyl/arylthio)-5-chloropyrazine |

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to functionalize heteroaromatic compounds, including pyrazines. For this compound, these reactions offer a pathway to introduce a wide variety of substituents at the chlorinated positions, significantly expanding its synthetic utility. While specific studies on this compound are not extensively detailed in the surveyed literature, the principles of these reactions on related dichlorinated heteroaromatics provide a strong basis for understanding its potential reactivity.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. For this compound, a Suzuki-Miyaura coupling would be expected to selectively replace one of the chlorine atoms with an aryl, heteroaryl, or vinyl group. The regioselectivity of the coupling would likely be influenced by the electronic and steric environment of the two chlorine atoms.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This would be a valuable method for introducing a second, different amino group onto the pyrazine ring of this compound, leading to diaminopyrazine derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity in these transformations.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, creating a carbon-carbon triple bond. Applying this to this compound would allow for the introduction of alkynyl substituents, which are versatile functional groups that can undergo further transformations.

The general conditions for these palladium-catalyzed cross-coupling reactions are summarized in the following table:

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K3PO4) |

| Buchwald-Hartwig | Amine | Pd(0) or Pd(II) catalyst, Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |

Role of Substituents in Directing Reactivity Pathways

The reactivity of the this compound ring is fundamentally governed by the interplay of its substituents: the amino group and the two chlorine atoms. The amino group, being an electron-donating group, activates the pyrazine ring towards electrophilic attack (though the electron-deficient nature of the pyrazine ring itself makes such reactions challenging) and deactivates it towards nucleophilic attack to some extent, while directing incoming nucleophiles to specific positions.

As established in the discussion of nucleophilic substitution, the amino group at the C2 position directs nucleophilic attack to the C3 position. This directing effect is a consequence of the resonance stabilization provided by the amino group to the Meisenheimer intermediate formed during the reaction. The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the pyrazine ring, which preferentially stabilizes the transition state leading to substitution at the C3 position.

In contrast to the directing effect of the amino group, the chlorine atoms are electron-withdrawing groups that deactivate the ring towards electrophilic substitution but activate it towards nucleophilic substitution. Their presence enhances the electrophilicity of the carbon atoms to which they are attached, making them susceptible to attack by nucleophiles.

The combined electronic effects of the amino and chloro substituents create a distinct reactivity profile for this compound. The amino group's directing influence is dominant in nucleophilic substitution reactions, determining the site of the initial substitution. In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Cl bonds at the 3 and 5 positions would be influenced by both the electronic effect of the amino group and the specific mechanism of the catalytic cycle.

A summary of the directing effects of the substituents on the pyrazine ring is presented below:

| Substituent | Position | Electronic Effect | Influence on Nucleophilic Substitution |

| -NH2 | C2 | Electron-Donating | Directs attack to C3 |

| -Cl | C3 | Electron-Withdrawing | Activates the ring for attack |

| -Cl | C5 | Electron-Withdrawing | Activates the ring for attack |

Biological and Medicinal Chemistry Applications of 2 Amino 3,5 Dichloropyrazine Derivatives

Anticancer Activity of Pyrazine (B50134) Derivatives

Derivatives of pyrazine are well-documented for their anti-cancer properties and have shown efficacy against a variety of human cancers. benthamdirect.comnih.gov Their therapeutic potential stems from their versatile chemical structures which allow for intricate interactions with various biological systems and molecular targets involved in cancer progression. benthamdirect.comnih.gov

Mechanisms of Antiproliferative Action (e.g., Cell Growth Inhibition, Apoptosis Induction)

The anticancer effects of pyrazine derivatives are exerted through several mechanisms, most notably the inhibition of cell growth and the induction of apoptosis (programmed cell death).

Cell Growth Inhibition: Pyrazine and some of its derivatives have been shown to inhibit cell growth at very low doses. nih.govoup.com For instance, pyrazine itself can inhibit the growth of the chick chorioallantoic membrane (CAM) and the embryo at picomolar concentrations. nih.govoup.comoup.com This inhibition of growth has been correlated with a decrease in DNA synthesis, suggesting that these compounds can halt cell proliferation. nih.govoup.comoup.com Studies on specific derivatives, such as 2-ethylpyrazine (B116886) and 2,3-dimethylpyrazine, also demonstrated growth inhibition at nanomolar doses. nih.govoup.com

Apoptosis Induction: Inducing apoptosis in cancer cells is a key strategy for cancer therapy. researchgate.net Certain pyrazine derivatives have been identified as potent inducers of apoptosis. For example, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), has been shown to block the proliferation of leukemic cells by triggering apoptosis. nih.govrjeid.com Morphological changes, DNA fragmentation, and the increased expression of pro-apoptotic proteins like Bax, coupled with the decreased expression of anti-apoptotic proteins such as Bcl2 and Survivin, confirm the apoptotic activity of these compounds. nih.govrjeid.com Similarly, other pyrazine-containing hybrids have demonstrated the ability to induce apoptosis in various cancer cell lines, including BEL-7402 liver cancer cells. nih.gov For instance, new pyrazoline derivatives bearing a phenyl pyridazine (B1198779) core have been shown to have antiproliferative activity due to the induction of apoptosis, with one compound showing a five-fold increase in caspase-3 activity. researchgate.net

Cell Cycle Regulation Modulation

In addition to inducing apoptosis, pyrazine derivatives can exert their anticancer effects by interfering with the normal progression of the cell cycle. The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer.

One study demonstrated that the pyrazine derivative 2-mOPP induced cell cycle arrest in the G0/G1 phase in chronic myeloid leukemia K562 cells. nih.govrjeid.com This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. nih.govrjeid.com Another specific dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov This compound was also shown to disrupt the positioning of the mitotic spindle, a critical component for proper cell division. nih.gov Furthermore, a series of tandfonline.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were found to inhibit the growth of A549 lung cancer cells by causing cell cycle arrest in the G0/G1 phase and inducing late apoptosis. nih.gov

Kinase Inhibition by Pyrazine Derivatives

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, including proliferation, apoptosis, and signaling pathways. tandfonline.comfigshare.com Their aberrant activity is frequently implicated in the development and progression of cancer, making them prime targets for therapeutic intervention. tandfonline.comfigshare.com Pyrazine-based compounds have emerged as a significant class of small molecule kinase inhibitors. nih.govtandfonline.com Most of these inhibitors are ATP-competitive, binding to the ATP pocket of the kinase to block its activity. nih.govfigshare.com

Inhibition of Specific Kinase Targets (e.g., Protein Kinases, PIM-1 Kinase, CK2 Kinase, Aurora Kinase, c-Met/VEGFR-2 Kinases, PI3 Kinase)

Pyrazine derivatives have been developed to target a wide array of specific kinases.

| Kinase Target | Pyrazine Derivative Class | Key Findings |

| Protein Kinases | General Pyrazine Derivatives | Pyrazine-containing heterocyclic rings are a major motif in small molecule kinase inhibitors. nih.gov |

| PIM-1 Kinase | 3-(pyrazin-2-yl)-1H-indazole derivatives, 2,6-disubstituted pyrazines | PIM-1 is a drug target for cancer; pyrazine derivatives have been identified as potential inhibitors through in silico studies. japsonline.combibliomed.org Some analogs show potent dual inhibition of PIM and CK2 kinases. nih.gov |

| CK2 Kinase | 2,6-disubstituted pyrazines | Structure-guided optimization led to the development of potent CK2 kinase inhibitors. nih.govx-mol.com Derivatives with a (pyrrol-3-yl)acetic acid and a monosubstituted aniline (B41778) show potent inhibitory activities. nih.gov |

| Aurora Kinase | Imidazo[1,2-a]pyrazine (B1224502) derivatives | Structure-based design has yielded potent and selective inhibitors of Aurora-A kinase. nih.gov Optimization of this core led to compounds with improved oral bioavailability. acs.org |

| c-Met/VEGFR-2 Kinases | tandfonline.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives | Novel derivatives were designed as dual inhibitors, showing excellent antitumor activity by blocking signals for tumor angiogenesis. nih.govfrontiersin.orgnih.gov |

| PI3 Kinase | Tricyclic imidazo[1,2-a]pyrazine derivatives, Pyridopyrazine derivatives | A conformational restriction strategy led to novel tricyclic derivatives as PI3K inhibitors. nih.gov Pyridopyrazine cores have been identified in highly potent PI3K inhibitors. researchgate.net |

PIM-1 Kinase: PIM kinases are serine/threonine kinases involved in cell proliferation and apoptosis, making them a therapeutic target in oncology. japsonline.com In silico studies, including 3D-QSAR and molecular docking, have been conducted on 3-(pyrazin-2-yl)-1H-indazole derivatives to identify potential PIM-1 inhibitors. japsonline.combibliomed.orgresearchgate.net These studies have helped to elucidate the structural requirements for inhibitory activity. japsonline.comresearchgate.net Additionally, certain 2,6-disubstituted pyrazine derivatives have been identified as dual inhibitors of both CK2 and PIM kinases. nih.gov

CK2 Kinase: Casein Kinase II (CK2) is another serine/threonine kinase that is often overexpressed in cancer cells, contributing to tumor growth and survival. mdpi.com A series of 2,6-disubstituted pyrazine derivatives have been designed and synthesized as CK2 kinase inhibitors. nih.govnih.gov Structure-activity relationship studies have revealed that pyrazine derivatives containing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety possess potent inhibitory activities against CK2. nih.gov

Aurora Kinase: The Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. tandfonline.com Imidazo[1,2-a]pyrazine derivatives have been designed through structure-based methods to be selective inhibitors of Aurora-A kinase. nih.gov Co-crystallization of a derivative with Aurora-A provided insights into the binding interactions, which guided the synthesis of highly potent and selective inhibitors. nih.gov

c-Met/VEGFR-2 Kinases: The c-Met and VEGFR-2 receptor tyrosine kinases are critical players in tumor angiogenesis and metastasis. frontiersin.orgnih.gov Dual inhibition of both kinases is a promising strategy to overcome drug resistance. frontiersin.orgnih.gov A series of novel tandfonline.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual c-Met/VEGFR-2 inhibitors, with some compounds showing excellent antiproliferative and kinase inhibitory activities. nih.govfrontiersin.orgnih.gov

PI3 Kinase: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in various cancers. nih.gov Novel tricyclic imidazo[1,2-a]pyrazine derivatives have been developed as PI3K inhibitors using a conformational restriction strategy on a known lead compound. nih.gov This approach led to the identification of a molecule with a good selectivity profile for PI3Kα/δ isoforms. nih.gov

Structure-Guided Optimization of Kinase Inhibitors

The development of potent and selective kinase inhibitors often relies on structure-guided optimization. This approach uses the three-dimensional structure of the target kinase, often in complex with an inhibitor, to design new compounds with improved properties.

For instance, the co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided detailed insights into the molecular interactions within the active site. nih.gov This structural information was then used to design and synthesize new inhibitors with significantly improved selectivity for Aurora-A over other kinases. nih.gov Similarly, the structural knowledge of ligand-protein interactions in imidazo[4,5-b]pyridine and imidazo[1,2-a]pyrazine series formed the basis for designing highly selective Aurora-A inhibitors. acs.org

Molecular modeling techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are also pivotal. tandfonline.com These computational methods were used to study a series of imidazo[1,2-a]pyrazines as Aurora kinase inhibitors to understand their structure-activity relationships and identify key structural features required for potent inhibition. tandfonline.com This knowledge, in turn, guides the design of novel and more effective inhibitors. tandfonline.com

Antimicrobial Activity of 2-Amino-3,5-dichloropyrazine and Related Pyrazine Derivatives

Beyond their anticancer applications, pyrazine derivatives have also been investigated for their antimicrobial properties. tandfonline.comrjpbcs.comjetir.org The development of new antimicrobial agents is crucial to combat the challenge of infectious diseases and growing antibiotic resistance. nih.gov

Several studies have synthesized and evaluated novel pyrazine derivatives for their antibacterial and antifungal activity. rjpbcs.comnih.govmdpi.com For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govmdpi.com Some of these compounds exhibited moderate to good antibacterial activities, with one compound, in particular, showing activity comparable to the first-line antibiotic ampicillin. nih.govmdpi.com

Another study focused on pyrazine-2-carboxylic acid derivatives, which were evaluated against five clinical isolates: E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com The results showed that different derivatives had varying levels of effectiveness against these microbes. rjpbcs.com Molecular docking studies suggested that the antibacterial activity of these compounds might be due to the inhibition of GlcN-6-P synthase, an essential enzyme in bacterial cell wall synthesis. rjpbcs.com Pyrazine sulfonamide derivatives have also been synthesized and evaluated, with one compound showing strong inhibition against Staphylococcus aureus. jetir.org

| Derivative Class | Microorganism | Key Findings |

| Triazolo[4,3-a]pyrazine derivatives | S. aureus, E. coli | Compound 2e showed superior antibacterial activity with MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to ampicillin. nih.govmdpi.com |

| Pyrazine-2-carboxylic acid derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Compound P4 showed the highest antimicrobial activity, and P10 was best for C. albicans. rjpbcs.com Docking studies suggest inhibition of GlcN-6-P synthase. rjpbcs.com |

| Pyrazine sulfonamide derivatives | S. aureus, E. coli | Compound 1b showed the strongest inhibition against Gram-positive S. aureus and was better than the control antibiotic TMP-STX. jetir.org |

Antibacterial Efficacy

While the broader class of pyrazine derivatives has been investigated for antibacterial properties, specific data on the antibacterial efficacy of this compound derivatives is not extensively documented in the reviewed literature. However, studies on related pyrazine-containing structures provide insights into their potential as antibacterial agents.

Novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Similarly, pyrazine-containing thiazolines and thiazolidinones have shown significant antibacterial and antimycobacterial activity. nih.gov Another study on new pyrido[2,3-b]pyrazine (B189457) derivatives also reported antibacterial activity against various strains, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli. imist.ma Halogenated pyrazine-based chalcones have also been synthesized and tested, with 2-chloro derivatives showing the highest inhibitory effect on Staphylococcus sp. nih.gov These findings suggest that the pyrazine scaffold, particularly when halogenated, can be a valuable component in the design of new antibacterial agents. Further research is needed to specifically evaluate derivatives of this compound for their antibacterial spectrum and potency.

Antifungal Efficacy

Significant research has been conducted on the antifungal properties of derivatives of the closely related compound, 3,5-dichloropyrazin-2(1H)-one. A study focused on a series of these derivatives identified compounds with potent in vitro fungicidal activity against Candida albicans. nih.gov

Two compounds, designated as 11 and 20 in the study, were found to be the most active against C. albicans. Their mechanism of action was investigated, revealing that they induce the accumulation of reactive oxygen species (ROS) in the fungal pathogen. nih.gov Further mechanistic studies using the model organism Saccharomyces cerevisiae indicated that genes involved in vacuolar functionality and DNA-related functions are crucial for the cellular mechanisms underlying the fungicidal activity of these compounds. nih.gov

| Compound | Activity against C. albicans |

|---|---|

| 11 | Most active |

| 20 | Most active |

Data sourced from François et al. (2009). nih.gov

Other Pharmacological Activities of Pyrazine Derivatives (e.g., Anti-inflammatory, Antioxidant, Antiparasitic, Antidiabetic, Diuretic)

While specific studies on this compound derivatives are limited, the broader class of pyrazine derivatives has been explored for a variety of other pharmacological activities.

Anti-inflammatory: Pyrazine derivatives have been investigated for their anti-inflammatory potential. For instance, certain fluorinated 3-substituted amino/3,5-diamino-1,2,4-triazine derivatives, which are structurally related to pyrazines, have shown high to moderate anti-inflammatory properties. researchgate.neteurekaselect.com

Antioxidant: The antioxidant properties of pyrazine derivatives have been a subject of interest. Synthetic pyrazine analogues of chalcones have been evaluated for their radical scavenging and antioxidant cellular capacity. nih.gov Specifically, guaiacyl-substituted derivatives displayed notable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging potential. nih.gov Furthermore, imidazo[1,2-a]pyrazine derivatives have also shown promising free radical scavenging activity, with several compounds exhibiting good antioxidant effects compared to the standard ascorbic acid.

Antiparasitic: The pyrazine scaffold is present in molecules with antiparasitic activity. While direct studies on this compound derivatives are not available, related heterocyclic compounds have shown promise. For example, trifluoromethylated pyrazole (B372694) 2-amino-1,3,4-thiadiazole (B1665364) hybrids have been evaluated for their in vitro activity against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org Additionally, organometallic derivatives of albendazole, which contains a bicyclic system that can be conceptually related to substituted pyrazines, have shown activity against Toxoplasma gondii. nih.gov

Antidiabetic: Pyrimidine derivatives, which are isomeric to pyrazines, have been explored as potential antidiabetic agents through the inhibition of α-glucosidase and α-amylase. nih.gov The structural similarity suggests that pyrazine derivatives could also be investigated for similar activities.

Diuretic: Certain pyrazine derivatives have been specifically developed as diuretics. N-Amidino-3-amino-6-halopyrazinecarboxamides are a class of pyrazine diuretics that have been studied for their effects on sodium transport. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For derivatives of 3,5-dichloropyrazin-2(1H)-one, SAR studies have provided insights into the structural requirements for their antifungal activity. The specific substitutions on the pyrazine ring and the nature of the side chains have been shown to significantly influence their efficacy against Candida albicans. nih.gov

In the broader context of pyrazine analogues of chalcones, SAR studies have revealed that the presence and position of electron-withdrawing groups on the phenyl ring play a significant role in their antifungal and antimycobacterial activities. nih.gov For a series of novel triazolo[4,3-a]pyrazine derivatives, a preliminary SAR investigation was conducted to understand the relationship between their structure and antibacterial activity. mdpi.com

Pharmacokinetic and Metabolic Profile Analysis (Mechanistic Studies)

There is a notable lack of specific information in the reviewed literature regarding the pharmacokinetic and metabolic profiles of this compound derivatives. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as therapeutic agents.

General studies on other heterocyclic compounds provide some context. For instance, the in vivo metabolism of the designer drug 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) in rats has been studied, identifying O-demethylation as the major metabolic pathway, primarily catalyzed by the CYP2D6 enzyme. nih.gov Another study on the in vivo metabolism of hydralazine, a phthalazine (B143731) derivative, in rats showed that it is extensively metabolized with no unchanged drug excreted in the urine. nih.gov These examples highlight the importance of metabolic studies for heterocyclic drugs, but specific investigations into this compound derivatives are required to determine their metabolic fate and pharmacokinetic parameters.

Applications in Materials Science and Industrial Chemistry

Pyrazine-Containing Ligands in Catalysis

The nitrogen atoms in the pyrazine (B50134) ring, with their available lone pairs of electrons, allow pyrazine derivatives to act as effective ligands, forming stable complexes with various transition metals. These metal-pyrazine complexes often exhibit significant catalytic activity, leveraging both the electronic influence of the pyrazine ring and the reactivity of the metal center.

Pyrazine carboxamides, for example, are recognized as effective ditopic ligands for copper(II) coordination chemistry. The resulting complexes can form coordination polymers that have applications in catalysis. Similarly, iron complexes supported by bis(imino)pyrazine ligands have been shown to be redox-active, a property crucial for many catalytic cycles. The pyrazine core in these ligands is not merely a scaffold but an active participant that can be functionalized to modulate the redox properties of the final complex.

In the context of 2-amino-3,5-dichloropyrazine, the substituents play a critical role in directing reactivity. The electron-donating amino group influences the electronic properties of the ring and can direct incoming reactants. The chlorine atoms serve as reactive sites for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. These palladium-catalyzed reactions are fundamental for creating carbon-carbon bonds. Halides adjacent to a ring nitrogen atom, as in this compound, are generally more reactive in such couplings. The development of highly active palladium catalysts and specialized ligands, like sterically hindered N-heterocyclic carbenes (NHCs), has been crucial for efficiently coupling these less reactive positions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Pyrazine Halides

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂, X-Phos | Aryl-substituted pyrazines |

| Heck | Alkenes (e.g., acrylates) | Pd(OAc)₂, X-Phos | Alkenyl-substituted pyrazines |

| Stille | Organostannanes | Pd(PPh₃)₄ | Functionalized pyrazines |

Use of Pyrazine Scaffolds in Specialty Polymers and Resins

The pyrazine moiety is increasingly being incorporated as a key building block into the backbones of specialty polymers and resins. Its inclusion can impart desirable thermal, electronic, and mechanical properties to the resulting materials. Pyrazine-based polymers are of significant interest for technological applications, including as components in optical and photovoltaic devices. lifechemicals.com

Although the synthesis of polymers directly from this compound is not widely documented in public literature, its structure is well-suited for polymerization reactions. The two chlorine atoms can serve as leaving groups in polycondensation or cross-coupling reactions, while the amino group provides another reactive site for forming polymer linkages, for instance, through reaction with carboxylic acids or acyl chlorides to form polyamides. The rigidity of the pyrazine ring would contribute to a higher glass transition temperature and enhanced thermal stability in the resulting polymer.

Recent research has focused on creating novel pyrazine-based polymers:

Conjugated Polymers: Various types of polypyrazine derivatives are utilized in the polymer industry as conjugated polymers. nih.gov These materials are characterized by alternating single and double bonds along the polymer backbone, which allows for electron delocalization and endows them with semiconducting properties.

Water-Soluble Conjugated Polymers (WSCPs): A novel synthetic strategy has been developed to create pyrazine-based WSCPs. acs.org These polymers exhibit good water solubility and fluorescence, with potential applications in sensing and bio-imaging. acs.org

Biobased Polyesters: Researchers have synthesized a new class of biobased, pyrazine-containing polyesters from monomers derived from underutilized nitrogen-rich biomass. acs.org These materials show promise as engineering plastics and demonstrate how the pyrazine core can be sourced from renewable feedstocks. acs.orgmaastrichtuniversity.nl

The properties of these polymers, such as aromaticity and the presence of electron lone pairs on the nitrogen atoms, can be exploited for added functionality. acs.org The development of such polymers is a growing field, driven by the need for high-performance materials with tailored properties. lifechemicals.comnih.gov

Pyrazine Derivatives as Building Blocks for Functional Materials

The electron-deficient nature of the pyrazine ring makes its derivatives, including this compound, highly valuable building blocks for a new generation of functional materials. This property is particularly useful in the design of n-type (electron-transporting) organic semiconductors.

Organic Thermoelectrics: Cyano-functionalized pyrazine derivatives have been synthesized and used as electron-deficient building blocks for n-type organic thermoelectric polymers. nih.gov These polymers, such as P(DPP-CNPz) and P(DPP-DCNPz), exhibit high electron mobility and electrical conductivity when doped. nih.gov Another promising building block is the pyrazine-flanked diketopyrrolopyrrole (PzDPP), which has been used to synthesize donor-acceptor copolymers with deep LUMO energy levels, leading to record-high power factors for solution-processable n-doped conjugated polymers. osti.govacs.org

Metal-Organic Frameworks (MOFs): Pyrazine derivatives are widely used as organic linkers to construct MOFs. These materials consist of metal ions or clusters connected by organic ligands, forming highly porous, crystalline structures. Pyrazine-based MOFs have shown significant potential in various applications:

Gas Storage and Separation: Zinc-based MOFs using 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine as a ligand have demonstrated high porosity and selectivity for CO₂ capture. rsc.org

Selective Ion Removal: A pyrazine-containing MOF, pz-UiO-66, was successfully used for the selective and efficient removal of copper ions from strongly acidic solutions. researchgate.net

Drug Delivery: Tricarbonyl-pyrazine-molybdenum(0) MOFs have been investigated as carbon monoxide-releasing materials (CORMAs) for the therapeutic delivery of CO. nih.gov

Energy Storage: A two-dimensional conjugated MOF using tetraphenylpyrazine as a cathode material has been developed for air self-charging aqueous zinc-ion batteries. chinesechemsoc.org

Table 2: Functional Materials Derived from Pyrazine Building Blocks

| Material Type | Pyrazine Derivative Example | Key Feature | Application |

| n-Type Thermoelectric Polymer | 3,6-Dibromopyrazine-2-carbonitrile (CNPz) | Strong electron-deficient building block | Organic thermoelectrics (OTEs) |

| n-Type Thermoelectric Polymer | Pyrazine-flanked Diketopyrrolopyrrole (PzDPP) | Deep LUMO energy level, strong interchain interaction | High-performance n-type OTEs |

| Metal-Organic Framework (MOF) | 2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine | Forms highly porous framework with Zn ions | Selective CO₂ capture and separation |

| Metal-Organic Framework (MOF) | Pyrazine-2,3-dicarboxylic acid | Forms stable framework (pz-UiO-66) | Selective removal of copper ions |

| Metal-Organic Framework (MOF) | Pyrazine (pyz) | Forms framework with Mo(CO)₃ nodes | Controlled release of carbon monoxide (CO) |

| Conjugated MOF | Tetraphenyl pyrazine (TPP-8OH) | Forms 2D conjugated framework with Cu²⁺ | Cathode for zinc-ion batteries |

Environmental and Toxicological Considerations of Halogenated Pyrazines

Biotransformation Pathways

The biotransformation of 2-Amino-3,5-dichloropyrazine in the environment is not well-documented in existing scientific literature. However, the degradation of other halogenated and amino-substituted aromatic compounds can provide insights into its likely metabolic fate. Microbial degradation is a primary pathway for the breakdown of such chemicals in soil and aquatic environments.

Bacteria have been identified that can utilize various substituted pyrazines as their sole source of carbon and energy nih.gov. The initial steps in the microbial degradation of chlorinated aromatic compounds often involve dechlorination. This can occur through either reductive or oxidative processes. For instance, some microorganisms are known to catalyze the hydrolytic dechlorination of chloro-s-triazines, which are structurally analogous to chlorinated pyrazines nih.govnih.gov. This process replaces a chlorine atom with a hydroxyl group, often rendering the molecule less toxic and more susceptible to further degradation nih.gov.

Enzymes such as haloperoxidases and dioxygenases play a crucial role in the initial stages of aromatic ring cleavage nih.govmdpi.comnih.gov. For a compound like this compound, it is plausible that microbial enzymes could catalyze the removal of the chlorine atoms, followed by hydroxylation of the pyrazine (B50134) ring. Subsequent enzymatic reactions would likely lead to the opening of the pyrazine ring, ultimately mineralizing the compound to carbon dioxide, ammonia, and chloride ions. In some cases, the amino group can also be a site for initial enzymatic attack.

It is important to note that in mammals, pyrazines are often metabolized through hydroxylation and then excreted as glucuronates or glutathione (B108866) conjugates without cleavage of the pyrazine ring nih.gov. While this is not a direct environmental biotransformation pathway, it highlights the metabolic susceptibility of the pyrazine core to enzymatic modification.

The persistence of halogenated compounds in the environment is a significant concern. The carbon-halogen bond is generally strong, making these compounds resistant to degradation. The rate and extent of biotransformation will depend on various environmental factors, including the microbial populations present, oxygen levels, pH, and temperature.

Table 1: Potential Biotransformation Reactions for Halogenated Aromatic Compounds This table is based on general principles of microbial degradation of analogous compounds and does not represent empirically determined pathways for this compound.

| Reaction Type | Description | Potential Impact on this compound |

| Reductive Dechlorination | Replacement of a chlorine atom with a hydrogen atom. This is more common under anaerobic conditions. | Could lead to the formation of mono-chlorinated aminopyrazine intermediates. |

| Oxidative Dechlorination | Replacement of a chlorine atom with a hydroxyl group. | Would increase the polarity and water solubility of the molecule, likely reducing its toxicity. |

| Hydroxylation | Introduction of a hydroxyl group onto the aromatic ring. | A common initial step in the aerobic degradation of aromatic compounds. |

| Ring Cleavage | The opening of the pyrazine ring, typically by dioxygenase enzymes. | Leads to the formation of aliphatic intermediates that can be further metabolized. |

| Deamination | Removal of the amino group. | Could occur early in the degradation pathway, altering the subsequent metabolic steps. |

Future Perspectives and Research Directions

Development of Novel Synthetic Routes

While current synthetic methods for 2-Amino-3,5-dichloropyrazine are established, the future of its application lies in the development of more efficient, sustainable, and versatile synthetic strategies. Future research will likely focus on several key areas:

Catalytic C-H Activation: Direct C-H functionalization of the pyrazine (B50134) ring would represent a significant advancement, offering a more atom-economical approach to introduce a variety of substituents. Research into transition-metal-catalyzed C-H activation specific to the pyrazine core could unlock novel derivatives that are currently difficult to access.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency compared to batch processes. Developing a continuous flow process for the synthesis and subsequent derivatization of this compound would be a significant step towards its large-scale production for commercial applications.

Multicomponent Reactions (MCRs): The use of MCRs provides a powerful tool for the rapid generation of diverse molecular libraries. Designing novel MCRs that incorporate the this compound scaffold could accelerate the discovery of new bioactive compounds.

Biocatalysis: The use of enzymes to catalyze specific reactions on the pyrazine ring could lead to highly selective and environmentally friendly synthetic routes. Exploring enzymes that can perform regioselective amination, halogenation, or other modifications would be a valuable area of investigation.

Exploration of Undiscovered Biological Targets

The this compound scaffold is a versatile platform for the development of new therapeutic agents. While some biological activities have been reported for its derivatives, a vast landscape of potential biological targets remains to be explored. Future research should be directed towards: